molecular formula C23H18ClFN2S B2953787 1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole CAS No. 1207025-06-6

1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole

Cat. No. B2953787
CAS RN: 1207025-06-6
M. Wt: 408.92
InChI Key: KMFIKYHZRAYPIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole, also known as CFI-400945, is a small molecule inhibitor that has been shown to have potential therapeutic applications in the treatment of various types of cancer. This compound has been the subject of extensive research in recent years due to its promising anti-tumor activity and relatively low toxicity.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and crystal structure analysis of derivatives similar to 1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole have been documented. These derivatives, including 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivative, have been prepared and analyzed using spectroscopic methods and X-ray crystal structure analyses. Their molecular structures show specific intramolecular hydrogen bonding and π-π stacking interactions, indicating potential for unique chemical behaviors and applications in material science or pharmaceutical research (Banu et al., 2014).

Corrosion Inhibition

Imidazole derivatives have been evaluated for their effectiveness as corrosion inhibitors. Studies on the adsorption and corrosion inhibition properties of two imidazole derivatives on mild steel in sulfuric acid medium demonstrate high inhibition efficiency, showcasing their potential as protective agents in industrial applications. The effectiveness of these inhibitors is supported by electrochemical methods and quantum chemical calculations, suggesting a strong relationship between their molecular structure and corrosion inhibition performance (Ouakki et al., 2019).

Anti-Inflammatory and Analgesic Activities

The anti-inflammatory and analgesic properties of certain imidazolyl acetic acid derivatives have been investigated. Compounds synthesized from a base structure similar to 1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole have shown significant activity against carrageenan-induced rat paw edema and exhibited analgesic activity in albino mice. This research opens avenues for the development of new therapeutic agents targeting inflammation and pain (Khalifa & Abdelbaky, 2008).

Antimicrobial and Cytotoxic Studies

Studies on N-heterocyclic carbene–silver(I) complexes derived from imidazole compounds have shown weak to medium antibacterial activities against both Gram-negative and Gram-positive bacteria. Additionally, these compounds have been evaluated for their cytotoxic properties against breast and renal cancer cell lines, revealing potential applications in the development of anticancer drugs (Streciwilk et al., 2014).

properties

IUPAC Name

1-(3-chlorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClFN2S/c1-16-5-9-18(10-6-16)22-14-26-23(27(22)21-4-2-3-19(24)13-21)28-15-17-7-11-20(25)12-8-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFIKYHZRAYPIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.